2,6-dichloro-4-(3-nitrophenyl)Quinazoline
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Overview
Description
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline typically involves the reaction of anthranilamide with substituted aldehydes or ketones under reflux conditions in a solvent such as 2,2,2-trifluoroethanol . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclocondensation to yield the quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-4-(3-nitrophenyl)Quinazoline undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and aminoquinazolines .
Scientific Research Applications
2,6-dichloro-4-(3-nitrophenyl)Quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(3-nitrophenyl)Quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloroquinazoline: Another quinazoline derivative with similar chemical properties but different biological activities.
4-(3-nitrophenyl)quinazoline: Lacks the chlorine substituents, leading to different reactivity and biological effects.
2,6-dichloroquinazoline: Similar structure but without the nitro group, affecting its chemical and biological properties.
Uniqueness
2,6-dichloro-4-(3-nitrophenyl)Quinazoline is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C14H7Cl2N3O2 |
---|---|
Molecular Weight |
320.1 g/mol |
IUPAC Name |
2,6-dichloro-4-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H7Cl2N3O2/c15-9-4-5-12-11(7-9)13(18-14(16)17-12)8-2-1-3-10(6-8)19(20)21/h1-7H |
InChI Key |
BRGFXVRKBRXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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